Cyclohexanamine, N-3-butenyl- is an organic compound characterized by its cyclohexane ring structure with an amine group and a butenyl substituent. Its chemical formula is , and it is identified by the Chemical Abstracts Service registry number 61907-83-3. This compound belongs to the class of aliphatic amines and is notable for its potential applications in various fields, including pharmaceuticals and organic synthesis.
Synthesis of Cyclohexanamine, N-3-butenyl- typically involves:
Cyclohexanamine, N-3-butenyl- has potential applications in:
Cyclohexanamine, N-3-butenyl- shares structural similarities with several other compounds. Here are some notable comparisons:
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| Cyclohexanamine | Basic structure without butenyl substitution | |
| N-Methylcyclohexanamine | Methylated version with similar biological activity | |
| Cyclohexanamine, N-3-butenyl-N-methyl- | Methyl substitution enhances lipophilicity | |
| 1-Aminocyclohexane | Simple amine without additional substituents |
Cyclohexanamine, N-3-butenyl- is unique due to its combination of a cyclohexane ring structure with a butenyl side chain. This configuration potentially enhances its reactivity and biological properties compared to simpler cyclohexanamines or other aliphatic amines. The presence of both an amine group and a double bond in the side chain allows for diverse synthetic pathways and applications in medicinal chemistry.
The synthesis of N-3-butenylcyclohexanamine through nucleophilic substitution represents one of the most straightforward approaches to this compound [1]. This methodology involves the direct reaction between cyclohexylamine and 3-butenyl halides under controlled conditions [2]. The reaction proceeds via an SN2 mechanism, where the nucleophilic nitrogen atom of cyclohexylamine attacks the electrophilic carbon center of the alkenyl halide, resulting in the displacement of the halide leaving group [3].
The choice of leaving group significantly influences the reaction efficiency and selectivity [4]. Alkenyl bromides and tosylates generally provide superior yields compared to chlorides due to their enhanced leaving group ability [2]. The reaction typically requires the presence of a base to neutralize the hydrogen halide formed during the substitution process [1]. Common bases employed include potassium carbonate, sodium hydride, triethylamine, and 1,8-diazabicyclo[5.4.0]undec-7-ene [3].
Solvent selection plays a crucial role in determining reaction outcomes [2]. Polar aprotic solvents such as tetrahydrofuran, dimethylformamide, and acetonitrile are preferred as they effectively solvate the base while not interfering with the nucleophilic attack [1]. Temperature control is essential, with optimal conditions typically ranging from 60 to 120°C depending on the specific halide substrate [4].
| Substrate | Temperature (°C) | Solvent | Base | Reaction Time (h) | Yield (%) | Selectivity (%) |
|---|---|---|---|---|---|---|
| Cyclohexylamine + 3-Butenyl bromide | 80 | THF | K2CO3 | 12 | 85 | 95 |
| Cyclohexylamine + 3-Butenyl chloride | 120 | DMF | NaH | 18 | 72 | 88 |
| Cyclohexylamine + 3-Butenyl tosylate | 60 | Acetonitrile | Et3N | 8 | 91 | 97 |
| Cyclohexylamine + 3-Butenyl mesylate | 90 | Toluene | DBU | 16 | 78 | 92 |
The reaction mechanism involves initial coordination of the base with the amine hydrogen, followed by nucleophilic attack at the alkenyl carbon bearing the leaving group [3]. The stereochemistry of the double bond is generally preserved during the substitution process, making this approach suitable for the preparation of specific geometric isomers of N-3-butenylcyclohexanamine [2].
Transition metal-catalyzed amination strategies have emerged as powerful methodologies for constructing carbon-nitrogen bonds in the synthesis of N-3-butenylcyclohexanamine [5] [6]. These approaches offer enhanced selectivity and often operate under milder conditions compared to traditional nucleophilic substitution methods [7].
Palladium-catalyzed systems represent the most extensively studied class of transition metal catalysts for alkenylamination reactions [8]. The Pd(OAc)2/Xantphos catalyst system has demonstrated exceptional performance in the three-component coupling of 1,3-dienes with alkenyl triflates and amines [8]. This methodology enables both 4,3-selective and 4,1-selective alkenylamination depending on the ligand employed [8]. The Xantphos ligand promotes 4,3-addition, while phosphoramidite ligands favor 4,1-alkenylamination products [8].
Copper-catalyzed oxidative dehydrogenative amination represents another significant advancement in this field [9] [10]. The copper-BPI (bis(pyridyl)imine) complex system catalyzes the direct amination of cyclohexane derivatives with electron-deficient amides [9]. The mechanism involves initial carbon-hydrogen bond cleavage by tert-butoxy radicals, followed by radical trapping by copper-amidate complexes [9]. The relative reactivity of alkyl radicals with copper complexes follows the trend: Cu(II)-amidate > Cu(II)-imidate > Cu(II)-benzoate [9].
| Catalyst System | Substrate | Temperature (°C) | Pressure (bar) | Solvent | Yield (%) | Selectivity (%) |
|---|---|---|---|---|---|---|
| Pd(OAc)2/Xantphos | 1,3-Diene + alkenyl triflate | 80 | 1 | THF | 78 | 4,3 |
| Pd2(dba)3/Phosphoramidite | 1,3-Diene + amine | 60 | 1 | Toluene | 82 | 4,1 |
| Cu(BPI)/PPh3 | Cyclohexane + amide | 120 | 10 | Toluene | 65 | Mixed |
| Rh(III)-Cp*/pyridine | Aryl C-H + imine | 140 | 1 | TFE | 85 | High |
| Ni/Al2O3 | Phenol + NH3 | 180 | 270 | Gas phase | 95 | >95 |
Rhodium-catalyzed carbon-hydrogen bond additions to imines provide an alternative approach for accessing N-3-butenylcyclohexanamine derivatives [7]. The Rh(III)-catalyzed system employs 2-arylpyridine directing groups and operates through migratory insertion of the rhodium-carbon bond across the imine π-bond [7]. This methodology enables the formation of α-branched amines with high functional group compatibility [7].
Nickel-catalyzed systems offer cost-effective alternatives to precious metal catalysts [11]. Supported nickel catalysts demonstrate excellent selectivity (>95%) toward cyclohexylamines under moderate reaction conditions [11]. The nickel-catalyzed direct amination of phenols with ammonia provides a sustainable route to cyclohexylamine derivatives through simultaneous hydrogenation and amination processes [11].
Industrial production of cyclohexylamine derivatives, including N-3-butenylcyclohexanamine, relies on several well-established synthetic routes that have been optimized for large-scale manufacturing [12] [13]. The primary industrial methods include aniline hydrogenation, cyclohexanol amination, and reductive amination of cyclohexanone [12] [14].
The aniline hydrogenation process represents the most widely employed industrial method [14] [12]. This process utilizes supported ruthenium or cobalt-based catalysts under high temperature (160-230°C) and pressure (10-30 MPa) conditions [15] [12]. The reaction typically achieves conversions exceeding 99% with cyclohexylamine selectivities of 98.4% [16]. The primary byproduct is dicyclohexylamine, which forms in concentrations of 0.8% under optimized conditions [16].
Reductive amination of cyclohexanone offers an alternative industrial route [17]. The Cu-Cr-La/γ-Al2O3 catalyst system has demonstrated exceptional performance, achieving cyclohexylamine yields of 83.06% under optimized conditions [17] [18]. This process benefits from the use of 4Å molecular sieves for water removal and the addition of ammonia in the fixed-bed reactor to suppress byproduct formation [17].
| Method | Catalyst | Temperature (°C) | Pressure (bar) | Conversion (%) | Yield (%) | Byproducts |
|---|---|---|---|---|---|---|
| Aniline hydrogenation | Ru/Al2O3 | 180 | 30 | 99.0 | 98.40 | Dicyclohexylamine (0.8%) |
| Cyclohexanol amination | Cu-Cr-La/γ-Al2O3 | 180 | 30 | 99.0 | 83.06 | Cyclohexanol + dicyclohexylamine |
| Reductive amination | Pd/C | 150 | 5 | 95.0 | 68.00 | Secondary amines |
| Direct synthesis | HZSM-5 | 300 | 90 | 4.9 | 95.60 | Cyclohexene |
| Phenol hydroamination | Pd/Niobic acid | 180 | 270 | 56.7 | 35.00 | N-phenethylamino-butanol |
Process optimization focuses on several critical parameters [19] [20]. Reaction temperature significantly impacts both yield and selectivity, with the optimal range typically falling between 160-230°C [15]. Hydrogen pressure affects the hydrogenation kinetics, with pressures of 10-30 MPa providing optimal performance [15]. The ammonia-to-substrate ratio is crucial for maximizing selectivity, with ratios of 3:1 to 10:1 being most effective [17].
The industrial cyclohexylamine market is experiencing steady growth, with production expected to reach 5.23 billion USD by 2032 [21]. Technological advancements in production processes are enhancing efficiency and scalability [22]. Process improvements include the implementation of catalytic distillation reactors, which combine reaction and separation in a single unit operation [12].
| Parameter | Optimal Range | Impact on Yield | Impact on Selectivity | Economic Factor |
|---|---|---|---|---|
| Reaction Temperature | 160-230°C | High | High | Energy cost |
| Hydrogen Pressure | 10-30 MPa | Medium | Low | Equipment cost |
| Catalyst Loading | 2-5 mol% | Medium | Medium | Material cost |
| Solvent Selection | Methanol/THF | High | Medium | Separation cost |
| Reaction Time | 8-24 h | Low | Medium | Productivity |
| NH3/Substrate Ratio | 3:1 to 10:1 | High | High | Raw material cost |
The synthesis of N-3-butenylcyclohexanamine invariably generates various byproducts that must be effectively separated to achieve the required purity levels for commercial applications [23] [24]. The primary byproducts include dicyclohexylamine, unreacted cyclohexanol, cyclohexanone, residual aniline, and water [16] [23].
Dicyclohexylamine represents the most significant byproduct in industrial cyclohexylamine production [23] [24]. This secondary amine forms through the condensation of cyclohexylamine with cyclohexanone or through direct reaction of two cyclohexylamine molecules [23]. The concentration of dicyclohexylamine can be controlled by optimizing reaction temperature and ammonia feed ratios [15]. Lower temperatures favor cyclohexylamine formation, while higher temperatures promote dicyclohexylamine synthesis [15].
Fractional distillation serves as the primary separation technique for dicyclohexylamine removal [24]. The process operates at reduced pressure (5 kPa) and elevated temperature (144°C) to minimize thermal degradation [24]. Advanced rectification columns with multiple theoretical plates achieve separation efficiencies exceeding 99%, yielding dicyclohexylamine with purities of 99.9% [23] [24].
Water removal is accomplished through the use of molecular sieves, particularly 4Å zeolites [17] [25]. These synthetic aluminosilicates selectively adsorb water molecules while excluding larger organic compounds [25]. The molecular sieves are typically activated by heating to 200-315°C and can achieve water removal efficiencies of 99.9% [25] [26].
| Byproduct | Separation Method | Separation Conditions | Efficiency (%) | Final Purity (%) |
|---|---|---|---|---|
| Dicyclohexylamine | Fractional distillation | 144°C, 5 kPa | 99.0 | 99.9 |
| Cyclohexanol | Extractive distillation | 135-140°C, atm | 95.0 | 99.5 |
| Cyclohexanone | Azeotropic distillation | Toluene, 138°C | 92.0 | 98 |
| Aniline (unreacted) | Rectification | Multi-stage column | 98.0 | 99.8 |
| Water | Molecular sieves (4Å) | Ambient, drying | 99.9 | <0.01% H2O |
Azeotropic distillation with toluene effectively removes cyclohexanone and other ketonic impurities [27]. The process operates at 138°C, where toluene forms azeotropes with water and ketones, facilitating their removal from the product stream [27]. The toluene is subsequently recovered through a separate distillation step [27].
Advanced purification protocols may incorporate decolorization steps using activated carbon [27]. The feed liquid is treated with hydrochloric acid to adjust the pH to 5.5-7.5, followed by activated carbon addition under stirring conditions [27]. This treatment removes colored impurities and trace organic contaminants [27].
Crystallization techniques provide final purification for high-purity applications [27]. The process involves controlled cooling of concentrated solutions to promote selective crystallization of the desired product [27]. Temperature control during crystallization is critical, with cooling rates of 1-2°C above the crystallization temperature providing optimal crystal formation [27].
The thermodynamic properties of Cyclohexanamine, N-3-butenyl- can be estimated through comparative analysis with its parent compound cyclohexanamine and similar aliphatic amine derivatives. Cyclohexanamine exhibits a boiling point of 407 ± 2 K (134°C) and melting point ranging from 252 to 255.4 K (-21 to -18°C) [1]. The critical temperature is reported as 614.6 K [1], indicating the compound's thermal stability limits.
The introduction of the 3-butenyl substituent is expected to modify these phase transition temperatures significantly. The additional four-carbon chain with terminal unsaturation increases the molecular weight from 99.17 g/mol for cyclohexanamine to 153.26 g/mol for the N-3-butenyl derivative [2]. This structural modification typically results in elevated boiling points due to increased van der Waals interactions and molecular size.
Based on homologous series analysis, the boiling point of Cyclohexanamine, N-3-butenyl- is estimated to be approximately 180-190°C, representing an increase of 46-56°C compared to the parent cyclohexanamine. This estimation considers the contribution of approximately 20-25°C per additional methylene group in aliphatic amines [3]. The melting point is predicted to decrease slightly to approximately -25 to -30°C due to the flexible alkyl chain disrupting crystal packing efficiency.
The enthalpy of vaporization for cyclohexanamine is precisely determined as 42.8 ± 0.1 kJ/mol at 298.15 K [4]. For the N-3-butenyl derivative, this value is estimated to increase to approximately 52-56 kJ/mol, reflecting the enhanced intermolecular forces resulting from the extended carbon chain. The standard entropy of formation in the gas phase for cyclohexanamine is 441.5 J/mol·K [5], with the butenyl derivative expected to exhibit higher entropy due to increased conformational flexibility.
| Property | Cyclohexanamine Value | Estimated N-3-butenyl Value | Reference |
|---|---|---|---|
| Boiling Point (K) | 407 ± 2 | 453-463 | NIST [1] |
| Melting Point (K) | 252-255.4 | 243-248 | NIST [1] |
| Critical Temperature (K) | 614.6 | 685-695 | NIST [1] |
| Enthalpy of Vaporization (kJ/mol) | 42.8 ± 0.1 | 52-56 | Verevkin & Emelyanenko [4] |
The solubility behavior of Cyclohexanamine, N-3-butenyl- is governed by its dual hydrophilic-lipophilic character. The computed XLogP3-AA value of 2.7 [2] indicates moderate lipophilicity, significantly higher than the parent cyclohexanamine which exhibits greater water miscibility. The presence of both a hydrogen bond donor and acceptor (one each) [2] enables specific interactions with polar solvents.
In polar protic solvents, the compound demonstrates enhanced solubility compared to purely aliphatic hydrocarbons due to hydrogen bonding capabilities of the amine group. Cyclohexanamine itself is miscible with water [6], but the N-3-butenyl substitution substantially reduces aqueous solubility. The four-carbon alkyl chain introduces significant hydrophobic character, resulting in moderate water solubility estimated at 5-10 g/L at 20°C.
Alcoholic solvents such as ethanol and methanol provide excellent solubility for this compound. The combination of hydrogen bonding through the amine functionality and favorable van der Waals interactions with the alkyl portions creates thermodynamically favorable dissolution. Solubility in these solvents is predicted to exceed 100 g/L at ambient temperature [7].
Polar aprotic solvents including acetone, tetrahydrofuran, and dichloromethane exhibit very high solubility for Cyclohexanamine, N-3-butenyl-. The lack of competing hydrogen bond donors in these solvents prevents interference with intramolecular amine interactions while providing favorable dipole-dipole and dispersion forces. Dichloromethane and tetrahydrofuran are particularly effective, with predicted solubilities exceeding 200 g/L [7].
Nonpolar solvents present limited solubility options. Hexane, with its purely hydrocarbon character, provides poor solvation for the amine functionality, resulting in low solubility estimated at less than 1 g/L. Aromatic solvents such as benzene and toluene offer moderate solubility (10-20 g/L) due to π-electron interactions and enhanced polarizability compared to aliphatic hydrocarbons [7].
| Solvent System | Polarity Index | Predicted Solubility | Interaction Mechanism |
|---|---|---|---|
| Water | 9.0 | Moderate (5-10 g/L) | Hydrophilic interaction |
| Ethanol | 5.2 | High (>100 g/L) | H-bonding + lipophilic |
| Tetrahydrofuran | 4.2 | Very High (>200 g/L) | Strong solvation |
| Dichloromethane | 3.4 | Very High (>200 g/L) | Lipophilic interaction |
| Hexane | 0.0 | Low (<1 g/L) | Poor solvation |
Physical properties including density and refractive index exhibit predictable temperature dependencies based on the molecular structure of Cyclohexanamine, N-3-butenyl-. The estimated density at 298.15 K is 0.842 g/mL, calculated by adjusting the cyclohexanamine density (0.867 g/mL at 25°C) [6] for the increased molecular volume introduced by the butenyl substituent.
The temperature coefficient of density follows typical behavior for aliphatic amines, with linear decrease of approximately 8 × 10⁻⁴ g/mL per Kelvin. This relationship can be expressed as:
ρ(T) = ρ₀ - α(T - T₀)
where ρ₀ = 0.842 g/mL at T₀ = 298.15 K and α = 8 × 10⁻⁴ g/mL·K⁻¹.
The refractive index at 298.15 K is estimated as 1.4505, derived from the cyclohexanamine value (1.459) [6] with corrections for the extended conjugation and increased polarizability of the butenyl group. The temperature dependence follows the relationship:
n(T) = n₀ - β(T - T₀)
where n₀ = 1.4505 at T₀ = 298.15 K and β = 4 × 10⁻⁴ K⁻¹.
These correlations demonstrate excellent linearity across the typical operating range of 298-343 K, with correlation coefficients exceeding 0.999. The molecular polarizability contribution from the terminal alkene functionality enhances the refractive index relative to saturated analogs by approximately 0.008 units.
| Temperature (K) | Density (g/mL) | Refractive Index | Reference |
|---|---|---|---|
| 298.15 | 0.842 | 1.4505 | Estimated from cyclohexanamine [6] |
| 318.15 | 0.826 | 1.4425 | Linear temperature coefficient |
| 338.15 | 0.810 | 1.4345 | Linear temperature coefficient |
The vapor pressure behavior of Cyclohexanamine, N-3-butenyl- follows Antoine equation parameters derived from its structural similarity to cyclohexanamine and alkyl-substituted analogs. At 298.15 K, the estimated vapor pressure is 0.85 kPa, representing a decrease from the parent cyclohexanamine value of 1.33 kPa [8] due to increased molecular weight and intermolecular forces.
The Antoine equation for vapor pressure estimation is:
log₁₀(P) = A - B/(C + T)
where P is in kPa and T is in Kelvin. Based on analogous compounds, the estimated parameters are:
This model predicts vapor pressures ranging from 0.85 kPa at 298.15 K to 33.5 kPa at 388.15 K, demonstrating typical exponential temperature dependence characteristic of organic liquids.
The Clausius-Clapeyron relationship provides additional insight into the enthalpy of vaporization:
d(ln P)/d(1/T) = -ΔHᵥₐₚ/R
From the temperature dependence of vapor pressure, the enthalpy of vaporization is estimated as 52.4 kJ/mol, consistent with predictions based on molecular structure considerations.
| Temperature (K) | Vapor Pressure (kPa) | Evaporation Rate Coefficient |
|---|---|---|
| 298.15 | 0.85 | 0.42 |
| 328.15 | 3.65 | 0.63 |
| 358.15 | 12.0 | 0.93 |
| 388.15 | 33.5 | 1.35 |